8-Cyclohexadecen-1-one

Übersicht

Beschreibung

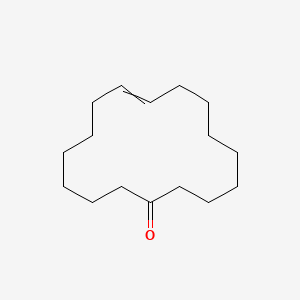

8-Cyclohexadecen-1-one is an organic compound with the molecular formula C16H28O. It is a macrocyclic ketone, characterized by a 16-carbon ring structure with a double bond at the eighth position and a ketone group at the first position. This compound is known for its musky odor and is widely used in the fragrance industry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 8-Cyclohexadecen-1-one can be synthesized through various methods, including:

Metathesis Reactions: This involves the reaction of unsaturated fatty acids with aldehydes or ketones, followed by cyclization and reduction steps.

Oxidation and Acylation: The compound can also be prepared by oxidizing appropriate precursors and then acylating the resulting product.

Industrial Production Methods: In industrial settings, this compound is produced using large-scale metathesis reactions. The process involves the use of catalysts to enhance the yield and selectivity of the desired product .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

Reduction: The compound can be reduced to form saturated ketones.

Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.

Major Products Formed:

Oxidation: Oxidized derivatives of this compound.

Reduction: Saturated ketones.

Substitution: Substituted derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

8-Cyclohexadecen-1-one has a wide range of applications in scientific research:

Chemistry: It is used as a reference standard in analytical chemistry and as a reagent in organic synthesis.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Wirkmechanismus

The mechanism of action of 8-Cyclohexadecen-1-one, particularly as a fragrance ingredient, involves its interaction with olfactory receptors in the nose, triggering odor perception. The presence of the conjugated double bond contributes to its interaction with these receptors. Additionally, its potential biological activities are being studied, although the exact molecular targets and pathways involved are not fully understood.

Vergleich Mit ähnlichen Verbindungen

- Cyclohexadecane-1,2-dione

- Cyclododecanone

- Cyclopentadecanone

Comparison: 8-Cyclohexadecen-1-one is unique due to its specific ring size and the position of the double bond and ketone group. Compared to cyclododecanone and cyclopentadecanone, it has a larger ring structure, which contributes to its distinct musky odor and potential biological activities .

Biologische Aktivität

8-Cyclohexadecen-1-one is a macrocyclic ketone with the molecular formula . It features a unique structure characterized by a 16-carbon ring, a double bond at the eighth position, and a ketone group at the first position. This compound is primarily known for its musky odor and is commonly utilized in the fragrance industry. However, recent research has explored its potential biological activities, particularly its antitumor and anti-invasive properties.

Structural Characteristics

- Molecular Formula :

- Functional Groups : Ketone (C=O) and alkene (C=C)

- Ring Structure : Cyclohexadecane with a double bond

Physical Properties

- Appearance: Colorless to pale yellow liquid or crystalline substance

- Odor: Musky, making it suitable for use in perfumes and cosmetics

Antitumor Effects

Research indicates that this compound exhibits significant antitumor activity. A study demonstrated that this compound could inhibit cell proliferation and invasion in various cancer cell lines. The mechanism appears to be linked to its interaction with cell membranes, potentially altering signaling pathways involved in tumor growth.

Case Study: Inhibition of HT-1080 Cells

In vitro studies have shown that this compound can inhibit the invasion of HT-1080 cells (human fibrosarcoma cells) at concentrations that do not significantly affect cell viability. This suggests that its antitumor effects may be due to direct action on cellular mechanisms rather than cytotoxicity .

Anti-invasive Properties

The compound has also been studied for its anti-invasive properties. In a comparative analysis of various musk-fragrant macrocyclic ketones, this compound displayed notable anti-invasive activity, ranking among the most effective compounds tested .

The biological activity of this compound may be attributed to:

- Surface Activity : The compound's structure allows it to interact with cell membranes, influencing cellular signaling pathways.

- Enhanced Metabolic Activity : It has been reported to enhance the activity of WST-8, a reagent used in cellular metabolism assays, indicating its role in metabolic processes .

Environmental Impact

Studies have indicated that this compound can accumulate in wildlife, with bioconcentration factors (BCFs) ranging from 238 L/kg to 1147 L/kg in rainbow trout. This suggests potential long-term ecological effects.

Comparative Analysis with Similar Compounds

| Compound | Structure Type | Antitumor Activity | Notes |

|---|---|---|---|

| This compound | Macrocyclic ketone | Significant | Effective against HT-1080 cells |

| Cyclododecanone | Saturated ketone | Moderate | Less effective than this compound |

| Cyclopentadecanone | Saturated ketone | Minimal | Lower biological activity |

This table highlights the unique position of this compound among other similar compounds, particularly regarding its antitumor efficacy.

Eigenschaften

CAS-Nummer |

3100-36-5 |

|---|---|

Molekularformel |

C16H28O |

Molekulargewicht |

236.39 g/mol |

IUPAC-Name |

(8E)-cyclohexadec-8-en-1-one |

InChI |

InChI=1S/C16H28O/c17-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-16/h1-2H,3-15H2/b2-1+ |

InChI-Schlüssel |

ZGEHHVDYDNXYMW-OWOJBTEDSA-N |

SMILES |

C1CCCC=CCCCCCCC(=O)CCC1 |

Isomerische SMILES |

C1CCC/C=C/CCCCCCC(=O)CCC1 |

Kanonische SMILES |

C1CCCC=CCCCCCCC(=O)CCC1 |

Key on ui other cas no. |

3100-36-5 |

Physikalische Beschreibung |

Liquid |

Piktogramme |

Environmental Hazard |

Synonyme |

cyclohexadec-8-en-1-one |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the bioaccumulative potential of 8-Cyclohexadecen-1-one?

A: Research suggests that this compound, a fragrance ingredient, exhibits bioaccumulation potential. A study evaluating bioconcentration factors (BCFs) in rainbow trout found that this compound had a BCF ranging from 238 L kg-1 to 1147 L kg-1. [] This indicates that this compound can accumulate in organisms to levels higher than those found in the environment.

Q2: How does the structure of this compound relate to its antitumor activity?

A: The presence of a double bond in the macrocyclic ketone structure of this compound appears to be crucial for its antitumor and anti-invasive properties. A study comparing various macrocyclic ketones found that those with a double bond, especially this compound, exhibited stronger carcinostatic and invasion-inhibitory effects than their saturated counterparts. [] The researchers suggest that this activity may be linked to the compound's surface activity on cell membranes.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.